N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position and a benzylamine group bearing 3,4-dimethoxyphenyl substituents at the 2-position. The 3,4-dimethoxyphenyl group is known to enhance lipophilicity and modulate electronic properties, which may influence binding to biological targets such as kinases or receptors .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)17-7-8-19-18(21-17)20-11-14-5-6-15(24-3)16(10-14)25-4/h5-10H,11H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRDTDLLJGGCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine- and pyrazole-containing derivatives. Structural analogs differ in substituents, linker groups, and aromatic systems, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Substituent Effects :
- The 3,4-dimethoxyphenyl group (common in the target compound, 50919348, 1f, and others) enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler phenyl or pyridine substituents .
- Trifluoromethyl groups (e.g., in ) increase metabolic stability but may reduce solubility .
Biological Activity: Compounds with 3,4-dimethoxyphenyl substituents (e.g., 1f, 50919348) show anticancer activity, suggesting this moiety is critical for targeting kinase pathways .
Physicochemical Properties :
- Lower molecular weight analogs (e.g., , ~259 g/mol) may have better bioavailability than bulkier derivatives (e.g., 50919348, ~541 g/mol) .
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